

# NDSB-195: A Technical Guide to a Powerful Protein Refolding and Renaturation Reagent

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For Researchers, Scientists, and Drug Development Professionals

## Core Principles and Applications of NDSB-195 in Protein Refolding

**NDSB-195**, a non-detergent sulfobetaine, has emerged as a valuable tool in the field of protein biochemistry, particularly for its ability to facilitate the refolding and renaturation of proteins from a denatured state. This technical guide provides an in-depth overview of **NDSB-195**, including its mechanism of action, quantitative effects on protein solubility and refolding, and detailed experimental protocols.

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that are highly soluble in water and remain electrically neutral over a wide pH range.[1][2] Unlike traditional detergents, NDSBs do not form micelles and are therefore easily removed from protein solutions via dialysis.[2] The primary function of **NDSB-195** in protein refolding is to prevent the aggregation of protein folding intermediates, a common bottleneck in recovering functional proteins from inclusion bodies or after chaotropic denaturation.[1] The proposed mechanism involves the interaction of the short hydrophobic group of **NDSB-195** with exposed hydrophobic regions on protein intermediates, thereby preventing intermolecular aggregation and favoring the correct intramolecular folding pathways.[1]

The applications of **NDSB-195** are extensive, ranging from increasing the yield of soluble protein during extraction to improving the crystallization of proteins for structural studies.[2] Its



ability to stabilize proteins without interfering with their biological activity makes it a valuable excipient in the development of therapeutic proteins.

#### **Quantitative Data on NDSB-195 Efficacy**

The effectiveness of **NDSB-195** in enhancing protein solubility and aiding in refolding has been quantified in several studies. The following tables summarize key quantitative data.

Protein	NDSB-195 Concentration	Observed Effect	Reference
Lysozyme	0.25 M	Almost doubles the solubility of lysozyme.	[1]
Lysozyme	0.75 M	Nearly triples the solubility of lysozyme.	[1]
Malate Dehydrogenase	Not specified	Increased crystal size from 0.1 mm to 0.4 mm.	[2]

Table 1: Effect of NDSB-195 on Protein Solubility and Crystallization

While specific refolding yield percentages for a wide range of proteins using **NDSB-195** are not extensively documented in a comparative manner, its inclusion in refolding screens has demonstrated its utility. In a high-throughput screening of refolding conditions for 24 different proteins, **NDSB-195** was included as a component in the screening matrix, indicating its relevance as a refolding additive.[3]

In the refolding of Bone Morphogenetic Protein-2 (BMP-2), **NDSB-195** was found to be one of the more effective zwitterionic detergents in promoting the formation of the biologically active dimer.[4] Although ionic detergents showed the highest yields, the performance of **NDSB-195** highlights its potential in refolding complex disulfide-bonded proteins.

#### **Experimental Protocols**

Detailed experimental protocols are crucial for the successful application of **NDSB-195** in protein refolding. Below are generalized protocols that can be adapted for specific proteins of



interest.

## General Protocol for Protein Refolding by Dilution using NDSB-195

This protocol is a starting point and should be optimized for each specific protein.

- Protein Solubilization:
  - Resuspend purified inclusion bodies in a solubilization buffer containing a high concentration of a denaturant (e.g., 6 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea) and a reducing agent (e.g., 50 mM Dithiothreitol (DTT)) to break any incorrect disulfide bonds.
  - Incubate at room temperature with gentle agitation until the inclusion bodies are fully dissolved.
  - Clarify the solution by centrifugation to remove any remaining insoluble material.
- · Refolding:
  - Prepare a refolding buffer containing an appropriate buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., 2 mM reduced glutathione (GSH) / 0.2 mM oxidized glutathione (GSSG)) to promote correct disulfide bond formation, and NDSB-195 at a concentration typically ranging from 0.5 M to 1.0 M.[2]
  - Rapidly dilute the solubilized protein solution into the refolding buffer (typically a 1:10 to 1:100 dilution) with gentle stirring at 4°C. The final protein concentration should be low (e.g., 0.01-0.1 mg/mL) to further minimize aggregation.[5]
  - Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
- Purification and Analysis:
  - Concentrate the refolded protein solution using an appropriate method (e.g., ultrafiltration).



- Remove NDSB-195 and other small molecules by dialysis against a suitable storage buffer.
- Analyze the refolded protein for its concentration, purity (SDS-PAGE), and biological activity.

# Example Protocol: Refolding of Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) using NDSB-201 (a related compound)

This protocol, while using a different NDSB, provides a detailed example of a successful refolding procedure.

- Solubilization: Solubilize the protein in a buffer containing 8 M urea.
- Refolding:
  - Prepare a refolding buffer consisting of 75 mM Tris (pH 8.0), 1 M NDSB-201, 2 mM reduced glutathione (GSH), and 0.5 mM oxidized glutathione (GSSG).
  - Add the solubilized protein dropwise to the chilled refolding buffer while stirring. The final protein concentration should be approximately 0.1 mg/mL.
  - Continue stirring for 2 days at 4°C.
- Purification:
  - Concentrate the solution using an Amicon stirred cell (3 kDa cut-off).
  - Dialyze extensively against 20 mM Bis-Tris (pH 6.0).
  - This protocol yielded 8–13 mg of purified TBRII-ECD from 50 mg of urea-solubilized protein.

### **Visualizing the Refolding Process and Mechanism**

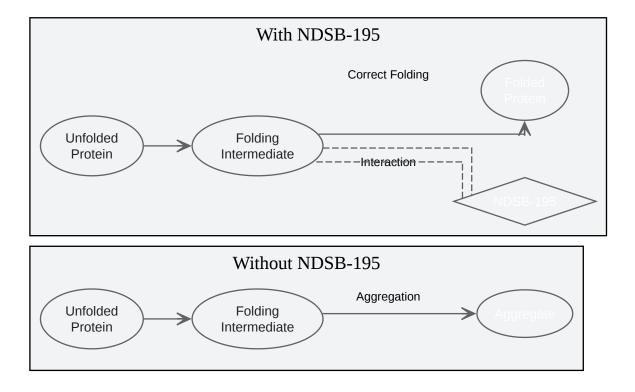


The mechanism of **NDSB-195** is primarily based on its chemical properties that prevent non-specific aggregation of protein folding intermediates. As such, it does not involve specific signaling pathways. The following diagrams illustrate the conceptual workflow of protein refolding and the proposed role of **NDSB-195**.



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Caption: A simplified workflow for protein refolding from inclusion bodies.



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Caption: Proposed mechanism of NDSB-195 in preventing protein aggregation.

In conclusion, **NDSB-195** is a versatile and effective reagent for improving the yield and quality of refolded proteins. By understanding its properties and employing optimized protocols, researchers can significantly enhance their ability to produce functional proteins for a wide range of applications in research and drug development.



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